

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Omiganan

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Compound of Interest

Compound Name: *Omiganan*

Cat. No.: *B549175*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of **Omiganan**, a synthetic cationic antimicrobial peptide. **Omiganan** has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Accurate and reproducible susceptibility testing is crucial for preclinical evaluation and for establishing its potential clinical utility.

The primary mechanism of action for **Omiganan** involves the disruption of microbial cytoplasmic membranes, leading to depolarization and cell death.[4] It has also been shown to inhibit the synthesis of DNA, RNA, and proteins at the macromolecular level.[4] This multi-faceted mechanism of action is a key attribute in its potent antimicrobial activity.

Key Experimental Protocols

This section outlines the detailed methodologies for two key in vitro experiments: Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetic Assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of **Omiganan**.

Protocol: Broth Microdilution for Bacteria

- Materials:
 - **Omiganan** pentahydrochloride standard powder
 - Cation-adjusted Mueller-Hinton Broth (CA-MHB)[4][5]
 - Sterile 96-well microtiter plates
 - Bacterial strains for testing (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*)
 - Quality control (QC) strains (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)[4]
 - Sterile water or other appropriate solvent for **Omiganan**
 - Spectrophotometer or microplate reader
- Preparation of **Omiganan** Stock Solution:
 - Aseptically prepare a stock solution of **Omiganan** in a suitable solvent (e.g., sterile distilled water) to a known concentration.[6]
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.[4]
- Assay Procedure:
 - Perform serial two-fold dilutions of the **Omiganan** stock solution in CA-MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

- Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
- Include a growth control well (no **Omigaman**) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.[\[5\]](#)[\[7\]](#)
- Reading and Interpretation:
 - The MIC is determined as the lowest concentration of **Omigaman** at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[\[7\]](#)

Protocol: Broth Microdilution for Fungi (Yeasts)

- Materials:
 - RPMI-1640 medium with L-glutamine, buffered with MOPS.[\[4\]](#)[\[6\]](#)
 - Yeast strains for testing (e.g., *Candida albicans*, *Candida parapsilosis*)
 - Quality control (QC) strains (e.g., *C. parapsilosis* ATCC 22019, *C. krusei* ATCC 6258)[\[4\]](#)
- Preparation of Fungal Inoculum:
 - Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar to match a 0.5 McFarland standard.
 - Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[\[5\]](#)
- Assay Procedure:
 - Follow the same serial dilution and inoculation procedure as for bacteria, using RPMI-1640 as the diluent.
 - Incubate the plates at 35°C for 24-48 hours.[\[5\]](#)[\[6\]](#)
- Reading and Interpretation:

- The MIC is determined as the lowest concentration showing a significant reduction (e.g., $\geq 50\%$ or $\geq 90\%$) in turbidity compared to the growth control.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

Protocol: Time-Kill Assay

- Materials:
 - Same as for MIC determination, plus sterile agar plates for colony counting.
- Preparation:
 - Prepare a logarithmic-phase culture of the test organism in the appropriate broth (CA-MHB for bacteria, RPMI-1640 for fungi).
 - Dilute the culture to a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL.[8]
- Assay Procedure:
 - Prepare test tubes or flasks containing the appropriate broth with **Omiganan** at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[5]
 - Include a growth control tube without any antimicrobial agent.
 - Inoculate each tube with the prepared microbial suspension.
 - Incubate the tubes at 37°C with shaking.[7]
 - At specified time points (e.g., 0, 0.5, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[5][8]
 - Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

- Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
- Data Analysis:
 - Plot the \log_{10} CFU/mL against time for each **Omiganan** concentration and the growth control.
 - A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of **Omiganan** should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for **Omiganan** against Various Microorganisms

Microorganism	ATCC Strain	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)	Reference
Staphylococcus aureus	29213	16	32	≤0.5 - 64	[2]
Staphylococcus epidermidis	4	4	1 - 8	[9]	
Enterococcus faecalis	29212	64	128	32 - 128	[4][9]
Enterococcus faecium	4	8	-	[9]	
Pseudomonas aeruginosa	27853	128	256	8 - >1024	[9]
Escherichia coli	25922	32	64	4 - 128	[9]
Candida albicans	32	32	16 - 256	[6]	
Candida parapsilosis	22019	128	256	32 - 256	[4][6]
Candida krusei	6258	32	128	16 - 128	[4][6]

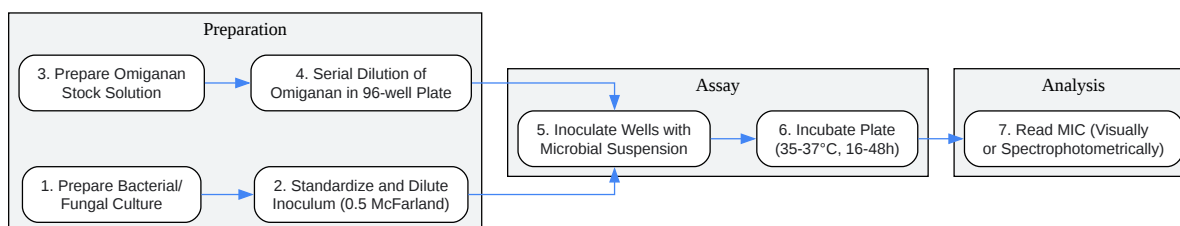
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Quality Control Ranges for **Omiganan** MIC Testing

QC Strain	ATCC Number	Medium	MIC QC Range (µg/mL)	Reference
Staphylococcus aureus	29213	CA-MHB	8 - 32	[4]
Enterococcus faecalis	29212	CA-MHB	32 - 128	[4]
Pseudomonas aeruginosa	27853	CA-MHB	64 - 256	[4]
Candida parapsilosis	22019	RPMI-1640	32 - 128	[4]
Candida krusei	6258	RPMI-1640	16 - 64	[4]

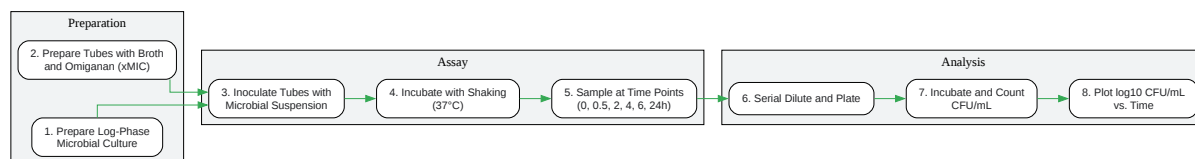
Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of **Omiganan**.



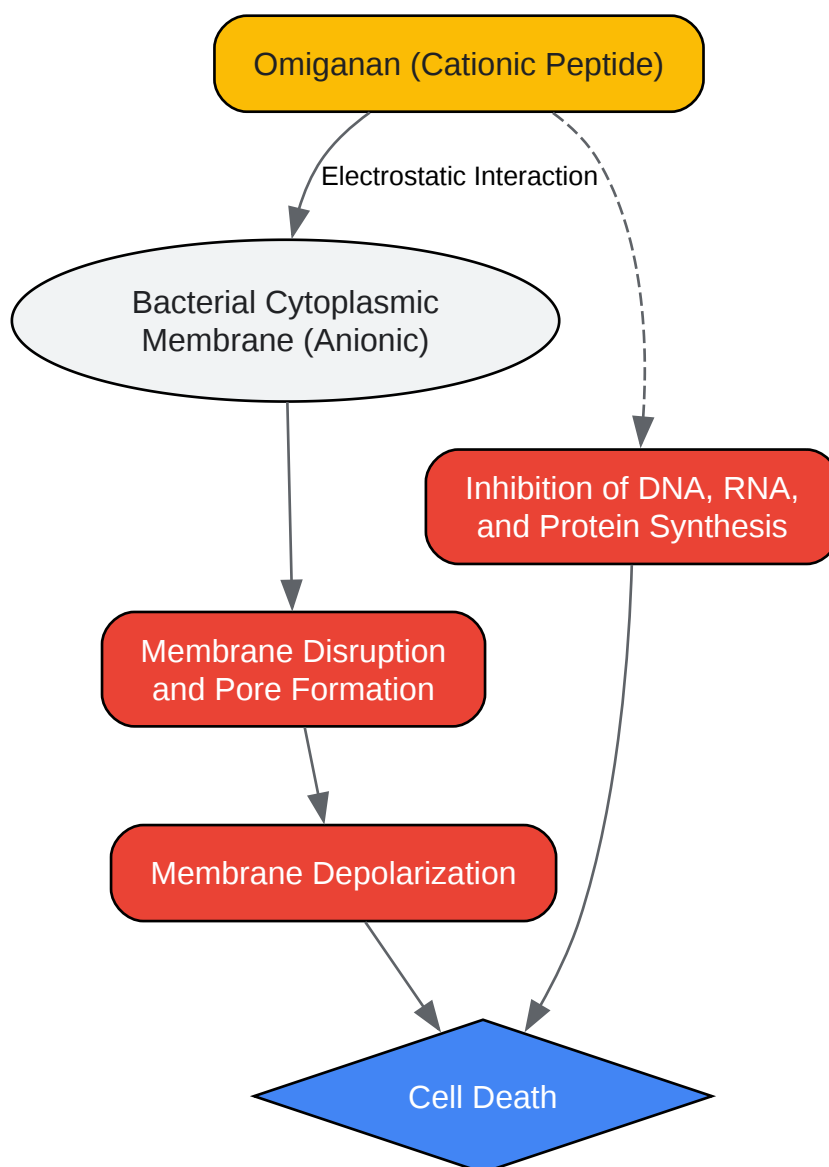
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



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Caption: Workflow for Time-Kill Kinetic Assay.



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Caption: Proposed Mechanism of Action of **Omiganan**.

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